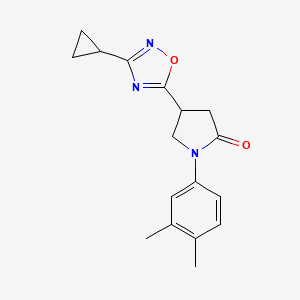

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Descripción

This compound features a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 4-position and a 3,4-dimethylphenyl group at the 1-position. Its molecular formula is C₁₇H₁₉N₃O₂ (MW: 297.35 g/mol) . The cyclopropyl group on the oxadiazole ring enhances metabolic stability by resisting oxidative degradation, while the dimethylphenyl substituent modulates steric and electronic properties, influencing target binding and solubility.

Propiedades

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMFUGBHPYKSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Aplicaciones Científicas De Investigación

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a notable chemical entity within medicinal chemistry, particularly for its potential applications in pharmacology and therapeutic development. This article explores its scientific research applications, including its mechanisms of action, biological activity, and relevance in various therapeutic areas.

Structural Characteristics

The compound features a pyrrolidinone core linked to a cyclopropyl-substituted oxadiazole moiety and a dimethylphenyl group. This unique structure may contribute to its biological activities.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit significant pharmacological activities:

- Muscarinic Receptor Modulation : Studies have shown that derivatives of oxadiazole can act as selective muscarinic receptor agonists. For instance, related compounds have been identified as M1 partial agonists with antagonist properties at M2 and M3 receptors, suggesting potential in treating neurological disorders such as Alzheimer's disease .

Neuroprotective Effects

The compound may influence neuroprotective pathways due to its structural similarity to known neuroprotective agents. The modulation of neurotransmitter systems through muscarinic receptors can play a crucial role in neurodegenerative diseases .

Antioxidant Activity

Research has highlighted the antioxidant properties of oxadiazole derivatives. These compounds may mitigate oxidative stress by scavenging free radicals and modulating redox-sensitive pathways, which is beneficial in conditions characterized by oxidative damage .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are under investigation. By targeting specific inflammatory pathways, it could serve as a therapeutic agent in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

Notable Research Findings

- Neuroprotective Mechanisms : A study demonstrated that similar oxadiazole compounds could enhance cognitive function in animal models by modulating cholinergic activity .

- Oxidative Stress Reduction : Research indicated that these compounds could reduce markers of oxidative stress in cell cultures exposed to neurotoxic agents .

- Inflammation Modulation : In vivo studies showed significant reductions in pro-inflammatory cytokines following treatment with oxadiazole derivatives .

Mecanismo De Acción

The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS: 1170394-75-8)

- Molecular Formula : C₁₆H₁₄ClFN₃O₂ (MW: 346.75 g/mol) .

- Key Differences: The 3-chloro-4-fluoro substituents increase lipophilicity (logP ~2.8 vs. ~2.3 for the dimethyl analog) and may enhance binding to hydrophobic pockets in biological targets.

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one (CAS: 1170212-10-8)

Core Heterocycle Modifications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine (BS-5882)

- Molecular Formula : C₁₇H₂₃N₅O₂ (MW: 329.41 g/mol) .

- Key Differences: Replacement of the pyrrolidin-2-one with a piperidine ring eliminates the hydrogen-bond-donating carbonyl group, reducing polar surface area (PSA) by ~20 Ų.

1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride (CAS: 2137836-71-4)

Functional Group Additions

Urea Derivatives with Thiazole-Piperazine Moieties

- Example: 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n)

- Key Differences :

- The urea linker and thiazole-piperazine groups expand hydrogen-bonding capacity, increasing PSA to ~100 Ų (vs. ~50 Ų for the target compound).

- Higher molecular weight (>400 g/mol) may reduce blood-brain barrier penetration compared to the target compound.

Structural and Functional Data Table

Research Implications

- Metabolic Stability : The cyclopropyl-oxadiazole motif in all analogs resists cytochrome P450-mediated oxidation, suggesting favorable pharmacokinetics .

- Target Selectivity : The 3,4-dimethylphenyl group in the target compound may optimize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while positional isomers or core modifications alter binding modes .

Actividad Biológica

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 31827-43-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the oxadiazole moiety can modulate cellular pathways by acting on proteins involved in cell signaling and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival.

- Apoptosis Induction : Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

-

MCF-7 Breast Cancer Cells :

- A study showed that treatment with the compound increased p53 expression and activated caspase-3, leading to enhanced apoptosis in MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM.

-

BCR-ABL Positive Leukemia Models :

- In vitro assays demonstrated that the compound effectively inhibited BCR-ABL kinase activity with an IC value of 67 nM, showcasing its potential as a targeted therapy for chronic myeloid leukemia (CML).

-

Oxidative Stress Models :

- The antioxidant properties were evaluated using cellular models exposed to hydrogen peroxide. The compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism; however, detailed metabolic pathways require further investigation.

- Toxicity : Toxicological evaluations indicate low acute toxicity levels; however, long-term effects remain to be studied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.